molecular formula C9H22N2O2 B1587275 N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether CAS No. 83016-70-0

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether

Cat. No.: B1587275
CAS No.: 83016-70-0
M. Wt: 190.28 g/mol
InChI Key: NCUPDIHWMQEDPR-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .

Biochemical Analysis

Biochemical Properties

2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol plays a significant role in biochemical reactions due to its weakly basic nature . It interacts with various enzymes and proteins, acting as a catalyst in certain reactions. For example, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . The compound’s interactions with biomolecules are primarily through its tertiary amine group, which can form hydrogen bonds and ionic interactions with other molecules.

Cellular Effects

The effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a weak base allows it to interact with cellular components, potentially altering the pH and affecting enzyme activity. Studies have shown that it can increase the levels of certain phospholipids in the brain, indicating its role in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates . The compound’s tertiary amine group is crucial for these interactions, as it can form hydrogen bonds and ionic interactions with enzymes and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that its effects on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and enzyme activity . At high doses, it can be toxic, causing adverse effects such as cellular damage and disruption of normal cellular functions .

Metabolic Pathways

2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s tertiary amine group allows it to participate in reactions that involve the transfer of amino groups, influencing the synthesis and degradation of various biomolecules.

Transport and Distribution

Within cells and tissues, 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is transported and distributed through interactions with transporters and binding proteins . Its polyfunctional nature allows it to interact with various cellular components, affecting its localization and accumulation. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms.

Subcellular Localization

The subcellular localization of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to interact with various cellular components allows it to exert its effects in specific subcellular locations, influencing its activity and function.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUPDIHWMQEDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044734
Record name 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Corrosive liquid; [MSDSonline]
Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name Ethanol, 2-((2-(2-(dimethylamino)ethoxy)ethyl)methylamino)-
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CAS No.

83016-70-0
Record name 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol
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Record name 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol
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Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol
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Record name 2-[(2-[2-(dimethylamino)ethoxy]ethyl)methylamino]ethanol
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Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name 2-((2-(2-(DIMETHYLAMINO)ETHOXY)ETHYL)(METHYL)AMINO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol in polyurethane foam production?

A1: 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylamino ethyl-N'-methylamino ethyl-N''-methylamino isopropanol, acts as a tertiary amine catalyst in polyurethane foam production []. The research highlights its role within a specific catalyst composition, aiming to improve the storage stability of polyurethane foam formulations that utilize hydrohaloolefins as blowing agents.

Q2: How does the catalyst composition described in the paper impact the foaming process?

A2: The paper emphasizes that the catalyst composition, incorporating 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol alongside other tertiary amines and specific alcohols, facilitates a rapid foaming reaction even with small addition amounts []. This suggests that the composition enhances the reactivity of the polyurethane system, leading to a faster and potentially more controlled foaming process.

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